molecular formula C12H24O3 B1638222 Methyl 10-hydroxyundecanoate

Methyl 10-hydroxyundecanoate

Cat. No.: B1638222
M. Wt: 216.32 g/mol
InChI Key: UFIVBIIQLDEBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 10-hydroxyundecanoate (C₁₂H₂₄O₃) is a branched methyl ester featuring a hydroxyl group at the 10th carbon of an undecanoate backbone. It is synthesized via hydration of methyl 10-undecenoate using mercury(II) acetate in aqueous tetrahydrofuran (THF) . This compound serves as a precursor in polymer chemistry, particularly for synthesizing methyl-branched polyesters, though steric hindrance from the methyl group complicates polymerization and reduces thermal stability in derived polymers . Its oxidation yields methyl 10-oxoundecanoate, which is further hydrolyzed to 10-oxoundecanoic acid, a key intermediate in fatty acid modifications .

Properties

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

methyl 10-hydroxyundecanoate

InChI

InChI=1S/C12H24O3/c1-11(13)9-7-5-3-4-6-8-10-12(14)15-2/h11,13H,3-10H2,1-2H3

InChI Key

UFIVBIIQLDEBCZ-UHFFFAOYSA-N

SMILES

CC(CCCCCCCCC(=O)OC)O

Canonical SMILES

CC(CCCCCCCCC(=O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The hydroxy group in methyl 10-hydroxyundecanoate distinguishes it from analogs with alternative functional groups (e.g., oxo, methyl, or unsaturated moieties). Key structural analogs include:

Compound Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties
This compound C₁₂H₂₄O₃ Hydroxyl, methyl ester 216.32 Polymer precursor; steric hindrance limits polymerization efficiency
Methyl 10-oxoundecanoate C₁₂H₂₂O₃ Ketone, methyl ester 214.30 Reactive towards nucleophiles; used in oxidation studies
10-Methylundecanoic acid C₁₂H₂₄O₂ Carboxylic acid, methyl 200.32 Used in branched fatty acid synthesis; lacks ester group
Methyl 10-methylundecanoate C₁₃H₂₆O₂ Methyl ester, methyl 214.34 Non-hazardous; used in research; linear ester with no hydroxyl group
Ethyl 10-undecenoate C₁₃H₂₄O₂ Ethyl ester, double bond 212.33 Higher hydrophobicity (logP) due to ethyl group; unsaturated backbone

Polymerization Behavior

  • This compound forms polyesters but faces challenges due to steric hindrance from the methyl branch, leading to lower crystallinity and thermal stability compared to linear analogs .
  • Linear esters like methyl undecenoate (from ) polymerize more efficiently due to reduced steric effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.